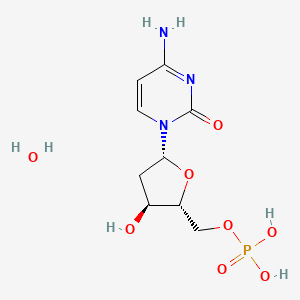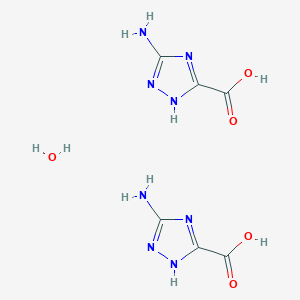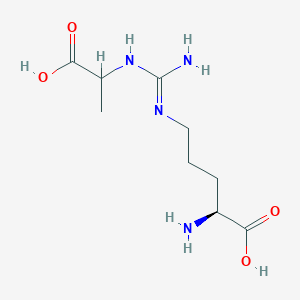
2'-Deoxycytidine5'-monophosphate hydrate; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Deoxycytidine5'-monophosphate (dCMP) hydrate is an important intermediate in the synthesis of nucleoside analogs that are used in a variety of scientific research applications. It is a nucleoside monophosphate that is composed of a ribose sugar and a nitrogenous base, cytidine. dCMP is a key component of DNA and RNA and is essential for the synthesis of a wide variety of nucleoside analogs.
Applications De Recherche Scientifique
DCMP hydrate is used in a variety of scientific research applications. It is used in the synthesis of nucleoside analogs, which are used in the study of gene expression, cancer research, and drug development. 2'-Deoxycytidine5'-monophosphate hydrate; 98% is also used in the synthesis of DNA and RNA, which are essential for the study of gene expression and regulation. Additionally, 2'-Deoxycytidine5'-monophosphate hydrate; 98% is used in the synthesis of oligonucleotides, which are used in the study of gene regulation and gene therapy.
Mécanisme D'action
DCMP hydrate is a key intermediate in the synthesis of nucleoside analogs. When 2'-Deoxycytidine5'-monophosphate hydrate; 98% is incorporated into a nucleoside analog, it can interact with the nucleic acid base and cause changes in the structure and function of the nucleic acid. This can result in changes in gene expression and regulation. Additionally, 2'-Deoxycytidine5'-monophosphate hydrate; 98% can interact with the nucleic acid backbone, resulting in changes in the structure and stability of the nucleic acid.
Biochemical and Physiological Effects
2'-Deoxycytidine5'-monophosphate hydrate; 98% hydrate is an important intermediate in the synthesis of nucleoside analogs, which are used in a variety of scientific research applications. When incorporated into a nucleoside analog, 2'-Deoxycytidine5'-monophosphate hydrate; 98% can interact with the nucleic acid base and cause changes in the structure and function of the nucleic acid. This can result in changes in gene expression and regulation. Additionally, 2'-Deoxycytidine5'-monophosphate hydrate; 98% can interact with the nucleic acid backbone, resulting in changes in the structure and stability of the nucleic acid.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2'-Deoxycytidine5'-monophosphate hydrate; 98% hydrate in lab experiments is its low cost and availability. Additionally, 2'-Deoxycytidine5'-monophosphate hydrate; 98% is relatively stable and can be stored for long periods of time without degradation. The main limitation of using 2'-Deoxycytidine5'-monophosphate hydrate; 98% in lab experiments is that it is not very soluble in water and must be dissolved in an organic solvent. Additionally, 2'-Deoxycytidine5'-monophosphate hydrate; 98% can be toxic if ingested or inhaled and should be handled with care.
Orientations Futures
The future of 2'-Deoxycytidine5'-monophosphate hydrate; 98% hydrate research is focused on developing new methods for the synthesis of nucleoside analogs and exploring the biochemical and physiological effects of 2'-Deoxycytidine5'-monophosphate hydrate; 98%. Additionally, researchers are exploring the use of 2'-Deoxycytidine5'-monophosphate hydrate; 98% in gene therapy, drug development, and cancer research. Other future directions for 2'-Deoxycytidine5'-monophosphate hydrate; 98% research include the development of new methods for the synthesis of DNA and RNA and the exploration of the effects of 2'-Deoxycytidine5'-monophosphate hydrate; 98% on gene expression and regulation.
Méthodes De Synthèse
DCMP hydrate is synthesized through the reaction of cytidine and phosphoric acid. The reaction results in the formation of a cytosine-phosphate ester, which is then hydrolyzed to form the 2'-Deoxycytidine5'-monophosphate hydrate; 98% hydrate. The reaction is catalyzed by an enzyme, such as phosphotransferase. The reaction is typically carried out in aqueous solution at a temperature of approximately 25°C.
Propriétés
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O7P.H2O/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);1H2/t5-,6+,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWIFDUTIZRANG-OERIEOFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)












